molecular formula C9H9NO2 B8355978 4-Pyridin-3-yl-but-3-enoic acid CAS No. 1005327-54-7

4-Pyridin-3-yl-but-3-enoic acid

Cat. No.: B8355978
CAS No.: 1005327-54-7
M. Wt: 163.17 g/mol
InChI Key: MHVJWSPYMHAALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridin-3-yl-but-3-enoic acid, with a molecular formula of C 9 H 9 NO 2 and an average mass of 163.18 Da, is a solid organic compound belonging to the class of pyridines and derivatives . The compound features a pyridine ring, a six-membered aromatic heterocycle, substituted with a carboxylic acid-functionalized but-3-enoic acid chain . Preliminary research has detected this compound in several food sources, specifically in anatidaes (Anatidae), chickens ( Gallus gallus ), and domestic pigs ( Sus scrofa domestica ) . This presence suggests its potential use as a chemical biomarker for the consumption of these foods, which may be valuable in metabolomic, nutritional, and ecological studies . Scientific literature on this specific molecule is limited, indicating an opportunity for further investigation into its properties and roles . Predicted physicochemical properties include a water solubility of approximately 3.5 g/L and a pKa of 3.92 for its acidic group . This product is intended for Research Use Only and is not meant for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1005327-54-7

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-pyridin-3-ylbut-3-enoic acid

InChI

InChI=1S/C9H9NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5H2,(H,11,12)

InChI Key

MHVJWSPYMHAALE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=CCC(=O)O

Origin of Product

United States

Overview of Research Significance in Organic Synthesis and Coordination Chemistry

While specific research on 4-Pyridin-3-yl-but-3-enoic acid is not extensively documented, the broader class of pyridine (B92270) carboxylic acids serves as a strong indicator of its potential significance.

In the realm of organic synthesis , molecules with similar structural motifs are valuable precursors for the synthesis of more complex molecules. The combination of a reactive carboxylic acid and a modifiable pyridine ring allows for a wide range of chemical transformations. For instance, related pyridine derivatives have been utilized in the synthesis of compounds with potential antibacterial activity. nih.gov The conjugated system also offers possibilities for various addition and cycloaddition reactions.

In coordination chemistry , the ability of pyridine carboxylic acids to form stable complexes with a variety of metal ions is well-established. tandfonline.comresearchgate.net These complexes can exhibit interesting properties, such as catalytic activity and specific structural arrangements. acs.orgacs.org The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group can act as donor atoms, allowing the molecule to function as a bidentate or even a bridging ligand, leading to the formation of coordination polymers. researchgate.netacs.org The specific geometry and electronic nature of this compound could lead to the formation of novel metal-organic frameworks (MOFs) with unique properties.

Current Research Landscape and Future Directions

Established Synthetic Routes to But-enoic Acid Systems

Traditional methods for constructing butenoic acid systems provide a foundational framework for the synthesis of this compound. These approaches often involve well-known condensation and addition reactions.

Aldol (B89426) Condensation Approaches

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of α,β-unsaturated carbonyl compounds. thieme-connect.demasterorganicchemistry.com In the context of butenoic acid synthesis, this typically involves the reaction of an enolate with an aldehyde or ketone. masterorganicchemistry.comorganicchemistrytutor.com The reaction can be catalyzed by either acid or base. organicchemistrytutor.commasterorganicchemistry.com Under acidic conditions, the reaction proceeds through an enol intermediate, while basic conditions favor the formation of an enolate. organicchemistrytutor.commasterorganicchemistry.com The initial aldol addition product is a β-hydroxy carbonyl compound, which can then undergo dehydration, often promoted by heat, to yield the α,β-unsaturated product. thieme-connect.demasterorganicchemistry.com

For the synthesis of 4-aryl-2-carboxy-1,3-dienes, a variation of the aldol condensation has been reported where a substituted benzaldehyde (B42025) is condensed with but-2-enoic anhydride (B1165640) at high temperatures. thieme-connect.de This one-step process directly yields the butenoic acid derivative. thieme-connect.de The ability to control the reaction to favor either the aldol addition product or the final condensed product is a key feature of this methodology. libretexts.org

Claisen Condensation Strategies for Related α,γ-Diketo Acids and Derivatives

The Claisen condensation is another powerful tool for carbon-carbon bond formation, typically occurring between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgfiveable.me This reaction yields a β-keto ester or a β-diketone. wikipedia.orgfiveable.me A notable intramolecular variant is the Dieckmann condensation, which is used to form cyclic β-keto esters. wikipedia.orgyoutube.com

In the synthesis of derivatives related to this compound, such as (Z)-4-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-2-hydroxy-4-oxobut-2-enoic acid, a Claisen-type condensation has been successfully employed. researchgate.net This specific reaction involved the condensation of diethyl oxalate (B1200264) with a substituted pyridinyl ethanone. researchgate.net The versatility of the Claisen condensation is further highlighted by its "crossed" variation, where two different esters react, which is particularly useful when one of the esters lacks α-hydrogens, thereby preventing self-condensation. fiveable.mechadsprep.com

A key requirement for the Claisen condensation is the use of a stoichiometric amount of base to drive the reaction to completion by deprotonating the resulting β-keto ester. wikipedia.orgmasterorganicchemistry.com The choice of base is critical; it must be non-nucleophilic to avoid interfering with the reaction. wikipedia.org Sodium ethoxide is a commonly used base when ethanol (B145695) is the alcohol produced during the reaction. fiveable.me

Michael Addition Pathways for Heterodiene Systems

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgnumberanalytics.com This reaction is a versatile method for forming carbon-carbon bonds under mild conditions. wikipedia.org The nucleophile, known as the Michael donor, is typically a stabilized carbanion, such as an enolate derived from a β-ketoester or malonate. wikipedia.orgorganic-chemistry.org The electrophile, or Michael acceptor, is an activated alkene. organic-chemistry.org

The mechanism involves the initial attack of the nucleophile on the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate. numberanalytics.com This intermediate is then protonated to give the final adduct. numberanalytics.com The Michael addition is a thermodynamically controlled process. organic-chemistry.org This reaction is fundamental in organic synthesis due to its broad applicability in constructing complex molecules. numberanalytics.comyoutube.com

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance. tcichemicals.comnih.gov These reactions, particularly those employing palladium and nickel catalysts, are widely used to connect aryl or vinyl halides with various organometallic reagents. tcichemicals.comresearchgate.net The development of these methods has significantly advanced the synthesis of complex organic molecules, including bioactive compounds. tcichemicals.comnih.gov

An efficient synthetic route for derivatives of trans-metanicotine, which are structurally related to this compound, utilizes a Heck reaction. nih.gov This palladium-catalyzed reaction couples N-Boc protected (1-aryl-but-3-enyl)-amines with 3-bromopyridine (B30812) to form the desired pyridinyl-substituted butenyl system. nih.gov The Heck reaction is a powerful method for creating carbon-carbon bonds between an unsaturated halide and an alkene.

Novel Synthetic Protocols and Catalytic Approaches (e.g., Ionic Liquids)

Recent advancements in synthetic methodology have focused on the development of more environmentally friendly and efficient processes. Ionic liquids (ILs) have emerged as promising catalysts and reaction media for various organic transformations. organic-chemistry.orgresearchgate.net These salts, which are liquid at or near room temperature, offer unique properties such as low vapor pressure, high thermal stability, and the ability to be recycled. nih.gov

Pyridinium-based ionic liquids have been successfully employed as catalysts in reactions such as the Knoevenagel and Hantzsch condensations. nih.govconsensus.app For instance, a dihydroxy functionalized pyridinium (B92312) ionic liquid, [Py-2OH]OAc, has been shown to be an effective promoter for the Knoevenagel condensation in aqueous media under ultrasound irradiation, offering a green and efficient synthetic route. nih.gov The synthesis of these ionic liquids often involves the quaternization of a pyridine derivative. nih.gov

Precursor Synthesis and Functional Group Transformations

The synthesis of the target molecule often requires the preparation of specific precursors and subsequent functional group transformations. For example, in the synthesis of derivatives of trans-metanicotine, the initial step involves an allylation reaction of aryl aldimines with allylmagnesium bromide to produce (+/-)-methyl-(1-aryl-but-3-enyl)-amines. nih.gov This is followed by the protection of the amine group with a tert-butyloxycarbonyl (Boc) group before the crucial cross-coupling step. nih.gov

Similarly, the synthesis of pyridone-based inhibitors has involved the alkylation of 2-pyridone with allyl chloroacetate (B1199739) to form an allyl ester, which then undergoes an aldol addition. nih.gov The final carboxylic acid is obtained by removing the allyl protecting group using a palladium catalyst. nih.gov These examples highlight the importance of strategic precursor synthesis and the use of protecting groups to achieve the desired final product.

Pyridyl-Carbaldehyde and Pyruvic Acid Condensation

A fundamental and straightforward approach to synthesizing pyridinyl-substituted butenoic acids involves the condensation of a pyridyl-carbaldehyde with pyruvic acid. This reaction, a variant of the Doebner reaction, is a classic method for preparing α,β-unsaturated carboxylic acids. The reaction typically proceeds by reacting pyridine-3-carbaldehyde with pyruvic acid, often in the presence of a basic catalyst. The initial aldol-type condensation is followed by dehydration to yield the but-2-enoic acid derivative. While this method is conceptually simple, modifications are often necessary to control the geometry of the resulting double bond and to optimize yields.

A related reaction, the Doebner-von Miller reaction, is a well-established method for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov This highlights the versatility of pyruvic acid in multicomponent reactions for generating heterocyclic carboxylic acids. nih.gov

Utilization of 3-Aroylprop-2-enoic Acids as Synthetic Intermediates

3-Aroylprop-2-enoic acids are versatile building blocks in heterocyclic synthesis. researchgate.net These compounds possess multiple electrophilic sites, making them suitable for reactions with various nucleophiles. researchgate.net Their utility in synthesizing pyridinyl-containing structures lies in their ability to undergo Michael additions and subsequent cyclization reactions.

For instance, a 3-aroylprop-2-enoic acid can react with a nitrogen-containing nucleophile, such as an amine or a diamine, to form adducts that can be further elaborated into pyridinone or other heterocyclic systems. researchgate.net The reaction of a 3-aroylprop-2-enoic acid derivative with 2,3-diaminopyridine (B105623) has been shown to produce the corresponding adduct, demonstrating a pathway to more complex pyridinyl structures. researchgate.net The reactivity of these intermediates is influenced by the nature of the aroyl group and the reaction conditions. researchgate.net

Synthesis of But-enoic Acid Esters from Amines

An alternative strategy for the synthesis of this compound analogues involves the construction of the but-3-enylamine backbone followed by a Heck reaction to introduce the pyridine ring. This multi-step sequence offers flexibility in introducing various substituents.

An efficient route for the synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines has been developed. nih.gov The key steps involve:

Allylation: Reaction of an aryl aldimine with allylmagnesium bromide to form a (+/-)-methyl-(1-aryl-but-3-enyl)-amine. nih.gov

Protection: The secondary amine is protected with a tert-butoxycarbonyl (Boc) group. nih.gov

Heck Reaction: The N-Boc protected amine undergoes a Heck reaction with 3-bromopyridine to introduce the pyridin-3-yl moiety. nih.gov

Deprotection: Removal of the Boc group under acidic conditions yields the final amine. nih.gov

This methodology allows for the synthesis of trans-metanicotine analogues, which are of interest for their potential activity as nicotinic acetylcholine (B1216132) receptor ligands. nih.gov

StepReactantsReagents/ConditionsProduct
1. AllylationAryl aldimine, Allylmagnesium bromideTHF(+/-)-Methyl-(1-aryl-but-3-enyl)-amine
2. Protection(+/-)-Methyl-(1-aryl-but-3-enyl)-amine(Boc)₂O(+/-)-Methyl-(1-aryl-but-3-enyl)-carbamic acid tert-butyl ester
3. Heck ReactionN-Boc protected amine, 3-BromopyridinePd catalyst, base(+/-)-Methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-carbamic acid tert-butyl ester
4. DeprotectionN-Boc protected product1N HCl (aq)(+/-)-Methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amine

Multi-Component Coupling Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. acsgcipr.org Several MCRs have been employed for the synthesis of pyridine derivatives. acsgcipr.orgresearchgate.net These reactions often involve the condensation of aldehydes, ketones, and a nitrogen source, such as ammonium (B1175870) acetate, to construct the pyridine ring. acsgcipr.orgresearchgate.net

While a direct MCR for this compound is not explicitly detailed in the provided context, the principles of MCRs are applicable. For example, a three-component reaction involving an appropriate aldehyde, a β-keto ester or acid, and a nitrogen source could potentially be adapted to form the desired pyridinyl butenoic acid scaffold. The Hantzsch pyridine synthesis and the Guareschi-Thorpe reaction are classic examples of MCRs that produce dihydropyridines and pyridines, respectively. acsgcipr.org

Chemical Reactivity of the Carboxylic Acid Group

The carboxylic acid group in this compound is a key functional group that readily participates in a variety of well-established reactions. These transformations are fundamental in organic synthesis, allowing for the conversion of the carboxylic acid into other important functional groups such as esters and amides.

One of the most common reactions of carboxylic acids is esterification . This process typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the corresponding ester.

Another significant reaction is amide formation . Carboxylic acids can be converted to amides by reaction with amines. This transformation often requires the use of a coupling agent or activation of the carboxylic acid, for instance, by converting it into a more reactive acyl chloride or by using carbodiimides. The amine then acts as a nucleophile, attacking the activated carbonyl group, leading to the formation of an amide bond after the elimination of a leaving group.

Furthermore, carboxylic acids can be used as traceless activation groups for certain reactions. For instance, through visible light-mediated photoredox catalysis, carboxylic acids can undergo decarboxylation to generate radical species that can then participate in conjugate additions to Michael acceptors. nih.gov This modern synthetic method provides a versatile way to form new carbon-carbon bonds. nih.gov

Chemical Reactivity of the Alkene Moiety (Double Bond)

The carbon-carbon double bond, or alkene moiety, in this compound is another site of significant reactivity. Alkenes are known to undergo a wide range of addition reactions, where the π-bond is broken and two new σ-bonds are formed. libretexts.orglibretexts.org

Electrophilic Addition Reactions are characteristic of alkenes. libretexts.orgksu.edu.sa Reagents such as hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst) can add across the double bond. libretexts.orgmsu.edu The mechanism typically involves an initial attack of the electron-rich π-bond on an electrophile, leading to the formation of a carbocation intermediate. ksu.edu.sa This carbocation is then attacked by a nucleophile to give the final addition product. libretexts.org The regioselectivity of these additions often follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. msu.edu

Reduction of the double bond can be achieved through catalytic hydrogenation. libretexts.org In this process, the alkene reacts with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel, to form the corresponding alkane. libretexts.org This reaction is a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. libretexts.org

Oxidative cleavage of the double bond can be accomplished using strong oxidizing agents like ozone (O₃) followed by a workup step. ksu.edu.sa Ozonolysis can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the structure of the alkene and the workup conditions. ksu.edu.sa

Chemical Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound introduces another layer of chemical reactivity, distinct from that of a simple benzene (B151609) ring. The nitrogen atom in the pyridine ring is more electronegative than carbon, which makes the ring electron-deficient. researchgate.netimperial.ac.uk This electronic nature significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution on the pyridine ring is generally more difficult than on benzene and typically requires harsh reaction conditions. researchgate.netslideshare.netlibretexts.org The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack. slideshare.netlibretexts.org When substitution does occur, it preferentially takes place at the 3-position (meta to the nitrogen). slideshare.netlibretexts.orgquora.com This is because the carbocation intermediates formed by attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. libretexts.orgquora.com Common electrophilic substitution reactions include nitration and sulfonation, which require strong acids and high temperatures. slideshare.net Friedel-Crafts alkylation and acylation are often difficult to perform on pyridine because the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring. researchgate.netyoutube.com

Nucleophilic Aromatic Substitution , in contrast, is more facile on the pyridine ring, particularly at the 2- and 4-positions. The electron-withdrawing nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.

N-Alkylation and N-Oxidation are reactions that occur at the nitrogen atom itself. The lone pair of electrons on the nitrogen makes it nucleophilic and basic. imperial.ac.uk It can readily react with alkyl halides to form N-alkylpyridinium salts. bohrium.comgoogle.com Oxidation of the pyridine nitrogen, for example with a peroxy acid, yields a pyridine N-oxide. youtube.com

Cyclization Reactions and Heterocycle Formation

The presence of multiple reactive functional groups within the same molecule allows this compound and its derivatives to undergo various cyclization reactions, leading to the formation of diverse and complex heterocyclic systems.

Intramolecular Cyclizations

Intramolecular cyclization reactions are a powerful tool in organic synthesis for the construction of cyclic compounds. In derivatives of this compound, the carboxylic acid or its activated forms can react with other parts of the molecule. For example, if the double bond is suitably positioned, an intramolecular electrophilic addition could lead to the formation of a lactone, a cyclic ester. This type of reaction, known as lactonization , is often promoted by the presence of an acid or an electrophilic halogen source that activates the double bond towards nucleophilic attack by the carboxylate group. bhu.ac.in

Formation of Fused and Spiro Heterocyclic Systems

The reactivity of the pyridine ring, coupled with the other functional groups, can be exploited to construct fused and spiro heterocyclic systems. Fused systems are formed when two rings share a common bond. For instance, reactions that involve both the pyridine ring and the side chain can lead to the formation of bicyclic structures. The synthesis of quinoline (B57606) and isoquinoline, which are benzopyridines, provides classic examples of forming fused ring systems. uomustansiriyah.edu.iq

Spiro compounds , which contain two rings connected by a single common atom, can also be synthesized. rice.edumdpi.comresearchgate.net A common strategy involves a 1,3-dipolar cycloaddition reaction where an azomethine ylide, generated in situ, reacts with a dipolarophile. rice.eduresearchgate.net Derivatives of this compound could potentially serve as precursors to either the 1,3-dipole or the dipolarophile, leading to the formation of spiro[pyrrolidin-3,3'-oxindoles] or other related spirocyclic frameworks. rice.edu

Stereospecific Cycloaddition Mechanisms (e.g., [4+2] Cycloaddition)

Cycloaddition reactions are concerted reactions where two unsaturated molecules react to form a cyclic adduct. The Diels-Alder reaction , a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile to form a six-membered ring. nih.govmdpi.com While this compound itself is not a diene, derivatives could be designed to participate in such reactions. For instance, the pyridine ring can act as part of a diene system in inverse-electron-demand Diels-Alder reactions. mdpi.com

1,3-Dipolar cycloadditions are another class of stereospecific cycloaddition reactions that form five-membered rings. wikipedia.org These reactions involve a 1,3-dipole and a dipolarophile. wikipedia.org The stereochemistry of the starting materials is retained in the product, making these reactions highly valuable for stereoselective synthesis. wikipedia.org The alkene moiety in this compound can act as a dipolarophile, reacting with various 1,3-dipoles such as nitrile oxides, azides, and azomethine ylides to generate a wide array of five-membered heterocyclic rings. rsc.org

Enzymatic Reaction Mechanisms and Substrate Analogue Studies

The investigation of this compound systems, particularly through the use of substrate analogues, has been instrumental in elucidating the intricate catalytic processes of ThDP-dependent enzymes. These studies allow for the trapping and characterization of transient intermediates and provide a deeper understanding of the enzyme's role in catalysis.

Investigation with Thiamin Diphosphate-Dependent Enzymes (e.g., Pyruvate (B1213749) Decarboxylase, Benzoylformate Decarboxylase)

Thiamin diphosphate (B83284) (ThDP)-dependent enzymes, such as pyruvate decarboxylase (PDC) and benzoylformate decarboxylase (BFDC), catalyze the decarboxylation of α-keto acids. nih.gov The catalytic cycle begins with the deprotonation of the C2 atom of the ThDP thiazolium ring to form a reactive ylid. nih.govresearchgate.net This ylid then nucleophilically attacks the carbonyl carbon of the substrate. nih.govresearchgate.net

In the context of this compound systems, chromophoric substrate analogues like (E)-2-oxo-4-(pyridine-3-yl)-3-butenoic acid (3-PKB) have been employed to probe the active sites of enzymes like yeast pyruvate decarboxylase (YPDC) and benzoylformate decarboxylase from Pseudomonas putida. nih.gov These analogues, due to their structural similarity to the natural substrates, act as valuable tools to study the formation of pre-decarboxylation adducts with ThDP. nih.gov For instance, methyl benzoylphosphonate, an analogue of benzoylformate, acts as a competitive inhibitor of BFDC, highlighting the specific interactions within the active site. nih.gov The use of such analogues allows for the detailed examination of individual steps in the catalytic cycle, which are often too transient to observe with the natural, rapidly-processed substrates.

EnzymeSubstrate/AnalogueObservationReference
Pyruvate Decarboxylase (PDC)PyruvateCatalyzes the decarboxylation to acetaldehyde (B116499) and CO2. nih.govwikipedia.org
Benzoylformate Decarboxylase (BFDC)BenzoylformateCatalyzes the decarboxylation to benzaldehyde and CO2. wikipedia.org
Yeast Pyruvate Decarboxylase (YPDC)(E)-2-oxo-4-(pyridine-3-yl)-3-butenoic acid (3-PKB)Formation of a pre-decarboxylation adduct with ThDP was observed, providing insight into the initial catalytic steps. nih.gov
Benzoylformate Decarboxylase (BFDC)(E)-2-oxo-4-(pyridine-3-yl)-3-butenoic acid (3-PKB)Observation of the pre-decarboxylation adduct formed with ThDP. nih.gov
Benzoylformate Decarboxylase (BFDC)Methyl BenzoylphosphonateActs as a competitive inhibitor, forming a stable analogue of the covalent ThDP-substrate adduct. nih.gov

Elucidation and Characterization of Enzyme-Bound Intermediates

A key feature of ThDP-dependent catalysis is the formation of a series of covalent intermediates between the substrate and the cofactor. nih.gov The study of substrate analogues has been pivotal in trapping and characterizing these transient species. Following the initial nucleophilic attack by the ThDP ylid on the substrate's keto group, a tetrahedral adduct, known as C2α-lactyl-ThDP in the case of pyruvate, is formed. nih.govresearchgate.net

With chromophoric analogues like 3-PKB, the formation of the pre-decarboxylation adduct has been directly observed in enzymes such as YPDC and BFDC. nih.gov Furthermore, the product of the decarboxylation of 3-PKB, a PAA (pyridylacrolein) derivative, has been shown to form a covalent adduct with ThDP in BFDC. nih.gov High-resolution crystal structures of BFDC with this PAA derivative revealed a C2α-hydroxymethyl derivative with the vinylpyridyl group attached to the C2α atom. nih.gov This provided clear evidence for the structure of a post-decarboxylation intermediate. The geometry of this intermediate was found to be tetrahedral, rather than the planar enamine, which has significant mechanistic implications. nih.gov The formation of these stable adducts can be monitored using techniques like circular dichroism (CD) spectroscopy, which detects the characteristic 1',4'-iminopyrimidine tautomeric form of ThDP present in these tetrahedral complexes. nih.govnih.gov

EnzymeAnalogue/IntermediateMethod of CharacterizationKey FindingReference
Benzoylformate Decarboxylase (BFDC)Methyl Benzoylphosphonate-ThDP adductTime-resolved CD spectroscopy, Mass spectrometry, X-ray crystallographyFormation of a stable analogue of the C2α-mandelyl-ThDP intermediate, confirming a tetrahedral complex. nih.gov
Benzoylformate Decarboxylase (BFDC)C2α-hydroxymethyl derivative with a vinylpyridyl substituent (from 3-PKB)High-resolution X-ray crystallographyThe intermediate has a tetrahedral geometry at the C2α atom, indicating it is not the planar enamine intermediate. nih.gov
Yeast Pyruvate Decarboxylase (YPDC)Pre-decarboxylation adduct with 3-PKBSpectroscopic observationDirect evidence for the formation of the initial covalent complex between the substrate analogue and ThDP. nih.gov

Delineation of Protein-Induced Chirality in Catalysis

The active site of a ThDP-dependent enzyme is a highly organized environment that plays a crucial role in catalysis, including the induction of chirality. acs.org Although the ThDP cofactor itself is achiral, its interaction with the chiral protein environment forces it into a specific conformation. acs.org This induced chirality is then transferred to the reaction intermediates and ultimately to the product.

Molecular modeling studies based on the crystal structure of pyruvate decarboxylase have shown that the protein environment imposes a specific configuration on the key intermediates. acs.org For example, the carbanion-enamine intermediate is proposed to have an E-configuration. acs.org The subsequent protonation of this intermediate to form 2-(1-hydroxyethyl)thiamin diphosphate is stereospecific, leading to an R-configuration. acs.org This demonstrates that the protein not only facilitates the chemical transformations but also dictates the stereochemical outcome of the reaction. The enzyme's active site residues create a chiral pocket that orients the substrate and intermediates relative to the cofactor, ensuring that reactions proceed with high stereoselectivity. acs.orgnih.gov ThDP-dependent enzymes are indeed utilized as biocatalysts for the asymmetric synthesis of chiral compounds, such as tertiary alcohols, due to their ability to control the formation of new stereocenters with high enantioselectivity. nih.gov

Derivatives and Analogues of 4 Pyridin 3 Yl but 3 Enoic Acid

Synthesis of Structurally Modified Analogues

The synthesis of analogues of 4-pyridin-3-yl-but-3-enoic acid has been achieved through several established organic reactions, allowing for the introduction of various functional groups and structural motifs. Key synthetic strategies include the Heck reaction, Claisen condensation, and the formation of related heterocyclic systems.

An efficient route for the synthesis of derivatives of trans-metanicotine, specifically (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines, has been developed. nih.gov This multi-step synthesis commences with the allylation of aryl aldimines with allylmagnesium bromide to yield (+/-)-methyl-(1-aryl-but-3-enyl)-amines. Subsequent protection of the amine with a tert-butoxycarbonyl (Boc) group is followed by a Heck reaction between the N-Boc protected amine and 3-bromopyridine (B30812) to afford (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-carbamic acid tert-butyl esters. nih.gov The final deprotection of the N-Boc group with aqueous hydrochloric acid furnishes the desired trans-metanicotine analogues. nih.gov

The Claisen condensation reaction offers another pathway to modify the but-3-enoic acid backbone. For instance, the condensation of diethyl oxalate (B1200264) with 1-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]ethan-1-one results in the formation of (Z)-4-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-2-hydroxy-4-oxobut-2-enoic acid. researchgate.net This α,γ-diketo acid can then serve as a precursor for the synthesis of various heterocyclic derivatives. researchgate.net

Furthermore, the pyridyl moiety can be incorporated into more complex heterocyclic systems. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized through a multi-step pathway starting from 2-chloro-5-nitropyridine. uni.lu This process involves the introduction of a morpholine (B109124) or piperazine (B1678402) group, followed by the construction of the oxazolidinone ring. uni.lu Similarly, 2,3-dihydro nih.govnih.govthiazolo[4,5-b]pyridines have been prepared, showcasing the versatility of the pyridine (B92270) scaffold in generating diverse molecular architectures. beilstein-journals.org

Analogue Type Key Reaction Starting Materials Resulting Analogue
trans-Metanicotine DerivativesHeck ReactionAryl aldimines, Allylmagnesium bromide, 3-Bromopyridine(+/-)-Methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines nih.gov
Hydroxy-oxo-but-enoic Acid DerivativesClaisen CondensationDiethyl oxalate, Substituted pyridin-3-yl-ethanone(Z)-4-(Substituted-pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid researchgate.net
Oxazolidinone DerivativesMulti-step synthesis2-Chloro-5-nitropyridine3-(Pyridine-3-yl)-2-oxazolidinone derivatives uni.lu
Thiazolopyridine DerivativesBH3-mediated reductionSubstituted thiazolo[4,5-b]pyridines2,3-Dihydro nih.govnih.govthiazolo[4,5-b]pyridines beilstein-journals.org

Pyridyl Position Isomerism and its Influence on Molecular Structure and Reactivity

The position of the nitrogen atom within the pyridine ring significantly impacts the electronic properties and reactivity of pyridinyl-containing compounds. The synthesis and reactivity of 4-(pyridin-2-yl)- and 4-(pyridin-4-yl)-but-3-enoic acid analogues have been explored to understand the influence of this isomerism.

The conjugate addition of pyridylcuprates to enoates provides a clear example of how isomerism affects reactivity. Studies have shown that both 2- and 4-pyridyl Gilman homocuprates can undergo conjugate addition to enones and enoates. imperial.ac.uk Notably, the first conjugate addition reactions of 4-pyridyl Gilman homocuprates to various Michael acceptors have been described, expanding the scope of these reactions. imperial.ac.uk The efficiency and success of these reactions are dependent on the specific isomer and the substituents on both the pyridine ring and the Michael acceptor. imperial.ac.uk

The synthesis of different pyridyl isomers often requires distinct synthetic strategies. For example, the synthesis of 2- or 3-halopyridin-4-yl-boronic acids and esters has been achieved through regioselective halogen-metal exchange or directed ortho-metalation, providing precursors for the corresponding 4-(pyridin-4-yl) derivatives. researchgate.net

The crystal structure of related compounds, such as 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, provides valuable insights into the solid-state conformation and intermolecular interactions, which are influenced by the position of the pyridyl nitrogen. researchgate.net The nitrogen atom can participate in hydrogen bonding and other non-covalent interactions, directing the supramolecular assembly. soton.ac.uk

Isomer Synthetic Approach Reactivity Highlight Structural Feature
Pyridin-2-ylConjugate addition of 2-pyridylcupratesUndergoes conjugate addition to enoates/enones imperial.ac.ukPotential for chelation with metal centers
Pyridin-3-ylHeck reaction with 3-bromopyridine nih.govServes as a key building block in various synthesesAsymmetric electronic distribution
Pyridin-4-ylConjugate addition of 4-pyridylcuprates; Synthesis via halopyridin-4-yl-boronic acids imperial.ac.ukresearchgate.netSuccessful conjugate addition to Michael acceptors imperial.ac.ukMore accessible nitrogen for protonation/coordination

But-enoic Acid Chain Modifications and Structural Variations

Modifications to the but-enoic acid chain of this compound allow for the fine-tuning of the molecule's properties. These modifications can include changes in chain length, the introduction of substituents, and alterations to the stereochemistry of the double bond.

One notable modification is the introduction of a hydroxyl group at the 2-position and a ketone at the 4-position, leading to 4-(pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives. researchgate.net These compounds are synthesized via a Claisen condensation and can exist as the (Z)-isomer. researchgate.net Further modifications can be achieved by reacting these derivatives with binucleophiles to form complex heterocyclic systems. researchgate.net

Another variation involves the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids, where the pyridyl group is replaced by an arylamino group. nih.gov While not direct analogues, these compounds share the but-2-enoic acid scaffold and demonstrate how modifications to the terminus of the chain can be achieved. nih.gov

The synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines introduces an aryl group at the α-position relative to the amine and modifies the carboxylic acid to an amine functionality, showcasing significant structural diversity. nih.gov

Modification Synthetic Method Resulting Structure Key Feature
Hydroxylation and OxidationClaisen Condensation4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid researchgate.netIntroduction of α-hydroxy and γ-keto functionalities
Arylamino SubstitutionMulti-step synthesis(Z)-4-Oxo-4-(arylamino)but-2-enoic acid nih.govReplacement of the pyridyl group with an arylamino moiety
α-Arylation and Amine FormationHeck Reaction(+/-)-Methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amine nih.govIntroduction of an aryl group and conversion of the acid to an amine

Formation of Complex Molecular Architectures and Hybrid Structures

The this compound framework can serve as a building block for the construction of more complex molecular architectures and hybrid structures, including macrocycles and fused heterocyclic systems.

Pyridinophanes, a class of macrocycles incorporating a pyridine ring, represent a significant area of complex molecular design. The synthesis of 12-membered tetra-aza macrocyclic pyridinophanes has been reported, demonstrating the ability of the pyridine moiety to be incorporated into larger cyclic systems. nih.gov These macrocycles can be further functionalized to tune their chemical behavior. nih.gov The general synthesis of macrocycles often involves techniques like macrolactonization, macrolactamization, and transition metal-catalyzed cross-coupling reactions. nih.gov

The pyridinyl moiety is also a key component in the synthesis of various fused heterocyclic systems. For example, 5-aminopyrazoles can react with azlactones to form pyrazolo[3,4-b]pyridin-6-ones in a one-pot synthesis. nih.gov This reaction proceeds through the formation of an intermediate which then undergoes elimination to yield the final fused ring system. nih.gov

Furthermore, 3-(pyridin-4-yl)-1,2,4-triazines have been synthesized and can undergo aza-Diels-Alder reactions to produce structurally diverse bipyridine ligands, showcasing the utility of pyridinyl-containing compounds in constructing complex, multi-ring systems. researchgate.net

Complex Architecture Synthetic Strategy Key Precursor/Moiety Example Structure
MacrocyclesMacrocyclization reactions (e.g., tetra-aza macrocycle synthesis)Pyridine-containing diamines/dihalides12-Membered tetra-aza macrocyclic pyridinophanes nih.gov
Fused HeterocyclesOne-pot condensation/elimination5-Aminopyrazoles, Pyridinyl-azlactones4-Arylpyrazolo[3,4-b]pyridin-6-ones nih.gov
Multi-Ring SystemsAza-Diels-Alder reaction3-(Pyridin-4-yl)-1,2,4-triazinesStructurally diverse bipyridines researchgate.net

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the pyridine (B92270) nucleus is a prevalent scaffold in numerous pharmacologically active agents. ossila.comsigmaaldrich.com Chemical suppliers widely recognize pyridine derivatives as essential heterocyclic building blocks for organic synthesis. apolloscientific.co.ukaksci.com The structure of 4-Pyridin-3-yl-but-3-enoic acid contains both a pyridine unit and a reactive butenoic acid chain, making it a promising precursor for a variety of heterocyclic systems.

Research on analogous structures highlights the synthetic potential of the pyridinyl-butenoic acid motif. For instance, a structurally related compound, (Z)-4-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-2-hydroxy-4-oxobut-2-enoic acid, has been successfully used as a starting material to react with various binucleophiles. researchgate.net These reactions have led to the formation of diverse heterocyclic products, including 1H-pyrazole, 3,4-dihydroquinoxaline-2(1H)-one, and 3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazin-2-one derivatives. researchgate.net This demonstrates the capability of the core structure to undergo cyclization reactions to form fused and non-fused ring systems.

Furthermore, the general utility of the pyridin-3-yl group as a component in building complex heterocycles is well-established. Synthetic strategies have been developed to produce bioactive 3-(pyridine-3-yl)-2-oxazolidinone derivatives with antibacterial properties, starting from simple pyridine precursors. nih.gov The pyridine ring often plays a crucial role in the biological activity of the final molecule. The synthesis of pyrazolo[3,4-b]pyridines, a class of bicyclic heterocycles, further illustrates the importance of pyridine-based starting materials in creating fused heterocyclic frameworks. mdpi.com These examples underscore the potential of this compound to serve as a flexible building block for accessing novel heterocyclic compounds.

Potential as a Ligand in Coordination Chemistry for New Materials and Catalysts

The presence of a nitrogen atom with a lone pair of electrons in the pyridine ring of this compound imparts the ability to act as a ligand, coordinating to metal centers. This opens up possibilities for its use in coordination chemistry to construct new metal-organic frameworks (MOFs), coordination polymers, and catalysts.

The coordination behavior of pyridine-containing molecules is well-documented. A similar compound, 3-(Pyridin-4-yl)acetylacetone, has been shown to function as a pyridine-type ligand, coordinating with metal halides like cadmium(II) bromide and mercury(II) bromide. nih.gov In these cases, the metal centers are N-coordinated by the pyridine ring, leading to the formation of one-dimensional coordination polymers. nih.gov The study also demonstrated that these ligands could participate in the formation of well-ordered bimetallic polymers. nih.gov This principle of N-coordination is directly applicable to this compound.

The carboxylic acid group adds another potential coordination site, allowing the molecule to act as a bridging ligand, potentially linking multiple metal centers through both the pyridine nitrogen and the carboxylate oxygen atoms. The ability of pyridine-containing tripodal molecules to form clefts that can bind anions further showcases the versatility of the pyridine moiety in designing complex host-guest systems. mdpi.com The dual functionality of this compound gives it significant potential for creating novel materials with interesting structural and catalytic properties.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct use, this compound and its close derivatives serve as valuable intermediates in multi-step syntheses of complex and biologically significant molecules. The strategic placement of its functional groups allows for sequential chemical modifications to build intricate molecular targets.

A compelling example is the synthesis of derivatives of trans-metanicotine, a ligand for neuronal nicotinic acetylcholine (B1216132) receptors that has been investigated for its potential in treating Alzheimer's disease. nih.gov An efficient synthetic route was developed for (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines, which are analogues of trans-metanicotine. nih.gov This synthesis utilized a Heck reaction between an N-Boc protected amine and 3-bromopyridine (B30812) to construct the core 4-pyridin-3-yl-but-3-enyl scaffold, demonstrating its importance as a key intermediate for this class of pharmacologically relevant compounds. nih.gov

The role of pyridinyl structures as intermediates is also seen in the synthesis of other bioactive compounds. For example, derivatives of (2,5-dimethyl-11,12-dihydro-5H-5,11-epoxybenzo sigmaaldrich.comelsevierpure.comoxocino[4,3-b]pyridin-3-yl)ethan-1-one have been used as intermediates to create novel heterocyclic compounds with analgesic and antibacterial activities. researchgate.net The initial pyridinyl compound serves as a platform that is elaborated through further reactions, such as Claisen-type condensations and cyclizations, to yield the final complex products. researchgate.net These examples highlight the strategic value of the 4-pyridin-3-yl-butenyl framework as a crucial stepping stone in the synthesis of complex organic molecules.

Medicinal Chemistry and Pharmacophore Design Considerations

Structural Features Enabling Pharmacophore Development

A pharmacophore model identifies the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For 4-Pyridin-3-yl-but-3-enoic acid, key structural features that can be exploited for pharmacophore development include the pyridine (B92270) ring, the carboxylic acid group, and the unsaturated linker.

The pyridine ring, an isostere of benzene (B151609), can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. rsc.orgnih.gov The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a feature crucial for molecular recognition at a biological target. researchgate.net The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's active site. nih.gov

The carboxylic acid moiety is a key functional group that can act as a hydrogen bond donor and acceptor, and can also form salt bridges with positively charged residues such as arginine and lysine. nih.gov This interaction is often critical for anchoring a ligand within a binding pocket. nih.gov

The unsaturated butenoic acid linker provides a defined spatial separation and orientation between the pyridine ring and the carboxylic acid. This linker's rigidity, due to the double bond, helps to lock the molecule into a specific conformation, which can be advantageous for binding to a target with a well-defined binding site.

Table 1: Potential Pharmacophoric Features of this compound

FeaturePotential InteractionInteracting Residues in Target Protein
Pyridine NitrogenHydrogen Bond AcceptorSer, Thr, Asn, Gln
Pyridine Ringπ-π Stacking, HydrophobicPhe, Tyr, Trp
Carboxylic Acid OHHydrogen Bond DonorAsp, Glu, Main Chain C=O
Carboxylic Acid C=OHydrogen Bond AcceptorArg, Lys, Ser, Thr, Asn, Gln
Carboxylic AcidIonic Interaction (Salt Bridge)Arg, Lys, His
Alkene Linkervan der Waals, HydrophobicAliphatic/Aromatic residues

Data compiled from multiple sources providing general principles of pharmacophore modeling. nih.govnih.gov

Design Principles for Pyridine-Containing Scaffolds in Molecular Design

The incorporation of a pyridine scaffold into a drug candidate is a well-established strategy in medicinal chemistry. researchgate.netnih.gov The pyridine ring is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. rsc.org

Several key design principles guide the use of pyridine-containing scaffolds:

Modulation of Physicochemical Properties: The basicity of the pyridine nitrogen can be tuned by the introduction of electron-donating or electron-withdrawing substituents. This allows for fine-tuning of the molecule's pKa, which in turn affects its solubility, permeability, and metabolic stability. researchgate.netnih.gov

Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for other aromatic or heterocyclic rings, or even for amide bonds. researchgate.netrsc.org This strategy, known as bioisosterism, involves substituting one group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.netnih.gov For instance, replacing a benzene ring with a pyridine ring can introduce a hydrogen bond acceptor and alter the molecule's polarity. researchgate.net

Vectorial Orientation: The position of the nitrogen atom within the pyridine ring (positions 2, 3, or 4) provides a "vector" that can be used to orient substituents in specific directions within a binding pocket. This is a powerful tool for optimizing interactions with the target protein.

Synthetic Tractability: A wide variety of synthetic methods are available for the preparation and functionalization of pyridine derivatives, making them an attractive scaffold for medicinal chemists. nih.gov

Role in Enzyme-Substrate Interactions for Mechanistic Understanding

The pyridine ring can also play a direct role in enzyme inhibition. For instance, in the design of BACE1 inhibitors for Alzheimer's disease, the pyridine moiety has been used to improve water solubility and act as a bioisostere. researchgate.net

Molecular docking studies are often employed to predict the binding mode of a ligand within an enzyme's active site. researchgate.net For this compound, a docking study would likely show the carboxylic acid forming key hydrogen bonds and/or salt bridges, while the pyridine ring engages in hydrophobic or π-stacking interactions. The specific orientation of the molecule would be dictated by the geometry of the butenoic acid linker. Understanding these potential interactions is the first step in the rational design of more potent and selective enzyme inhibitors based on this scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Pyridin-3-yl-but-3-enoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Route selection : Start with a Knoevenagel condensation between pyridine-3-carboxaldehyde and a malonic acid derivative, followed by acid-catalyzed cyclization and hydrolysis .
  • Optimization : Use Design of Experiments (DOE) to vary solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst (e.g., piperidine vs. pyridine). Monitor reaction progress via TLC or HPLC.
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm the α,β-unsaturated ester moiety (δ ~6.5–7.5 ppm for olefinic protons) and pyridyl ring protons (δ ~8.0–9.0 ppm) .
  • IR : Validate the carboxylic acid group (broad peak ~2500–3000 cm1^{-1}) and conjugated carbonyl (C=O stretch ~1680–1720 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns.

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology :

  • Storage : Store in airtight containers at –20°C under inert gas (N2_2 or Ar) to prevent oxidation of the α,β-unsaturated system.
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Adjust pH to 4–6 in aqueous solutions to minimize decarboxylation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

  • Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases or dehydrogenases). Focus on the pyridyl ring and carboxylic acid as key pharmacophores.
  • QM/MM calculations : Evaluate electron distribution in the α,β-unsaturated system to predict Michael addition susceptibility. Validate with experimental IC50_{50} values .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50} values)?

  • Methodology :

  • Assay standardization : Replicate studies under controlled conditions (pH, temperature, solvent). Use reference compounds (e.g., positive controls from NIST or PubChem ).
  • Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects models) to account for variability. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can crystallography (via SHELX) elucidate the solid-state structure of this compound derivatives?

  • Methodology :

  • Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å). Solve structures with SHELXT for phase determination and refine with SHELXL .
  • Validation : Check for hydrogen bonding between carboxylic acid groups and pyridyl N-atoms. Compare bond lengths/angles with DFT-optimized geometries.

Q. What strategies improve the bioavailability of this compound in in vivo studies?

  • Methodology :

  • Prodrug design : Synthesize ester or amide derivatives to enhance membrane permeability. Hydrolyze in vivo via esterases.
  • Formulation : Use nanoemulsions or liposomes to improve solubility. Monitor pharmacokinetics (Cmax_{max}, AUC) via LC-MS/MS .

Data Analysis & Validation

Q. How to address variability in biological assay results caused by compound impurities?

  • Methodology :

  • Purity assessment : Use orthogonal methods (HPLC, NMR) to ensure ≥95% purity. Quantify impurities via LC-MS and exclude batches with unknown peaks.
  • Dose-response curves : Include impurity controls to isolate the compound’s effect. Use Hill equation modeling to adjust for non-target interactions .

Q. What are best practices for integrating this compound into high-throughput screening (HTS) pipelines?

  • Methodology :

  • Library preparation : Pre-dissolve in DMSO (10 mM stock), aliquot into 384-well plates. Include Z’ factor validation to ensure assay robustness.
  • Automation : Use liquid handlers (e.g., Beckman Coulter Biomek) for consistent dispensing. Validate hits with dose-dependent retesting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.